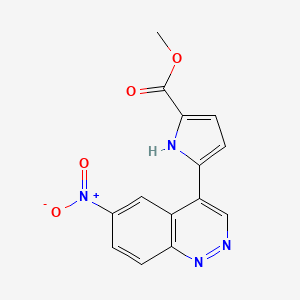

Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate

Description

General Identification and Classification

Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate is classified as a complex heterocyclic organic compound bearing the molecular formula C₁₄H₁₀N₄O₄ and a molecular weight of 298.25 grams per mole. The compound is registered under the Chemical Abstracts Service number 1443978-92-4 and carries the IUPAC name this compound. The molecular structure can be represented by the SMILES notation COC(=O)C1=CC=C(N1)C2=CN=NC3=C2C=C(C=C3)N+[O-], which describes the specific connectivity and stereochemistry of the atoms within the molecule.

The compound belongs to the broader category of heterocyclic aromatic compounds, specifically those containing both pyrrole and cinnoline moieties. Pyrrole is recognized as a five-membered aromatic heterocycle with the formula C₄H₄NH, characterized by its aromatic properties arising from the delocalization of the nitrogen lone pair electrons into the ring system. Cinnoline, on the other hand, represents an aromatic heterocyclic compound with the formula C₈H₆N₂, functioning as an isomeric relative to quinoline and isoquinoline while being isomeric with phthalazine. The fusion of these two distinct heterocyclic systems creates a unique molecular architecture that combines the properties of both parent structures.

Table 1: Molecular Identification Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₀N₄O₄ | |

| Molecular Weight | 298.25 g/mol | |

| CAS Number | 1443978-92-4 | |

| PubChem CID | 83290621 | |

| InChI Key | AMBNNYPEYCUHLO-UHFFFAOYSA-N | |

| MDL Number | MFCD25953529 |

The structural complexity of this compound places it within the category of hybrid heterocyclic compounds, where multiple distinct ring systems are covalently linked to create enhanced molecular properties. The presence of the methyl ester functional group attached to the pyrrole-2-carboxylic acid moiety adds another layer of chemical functionality, potentially influencing both the compound's solubility characteristics and its biological activity profile. The nitro group positioned on the cinnoline ring system introduces electron-withdrawing character, which may significantly affect the electronic properties and reactivity patterns of the entire molecular framework.

Historical Context in Chemical Research

The development of this compound as a research compound reflects the historical evolution of heterocyclic chemistry, particularly the advancement in pyrrole and cinnoline chemistry over the past century. Pyrrole chemistry has deep historical roots, with the parent compound being recognized as a fundamental building block in biological systems, particularly as a component of porphyrins, chlorophylls, and other essential biomolecules. Pyrrole-2-carboxylic acid, one of the key structural components of the target compound, has been known to arise naturally through the dehydrogenation of the amino acid proline and through the carboxylation of pyrrole itself.

Cinnoline chemistry began with the pioneering work of von Richter in 1883, who successfully synthesized the cinnoline nucleus through what became known as the Richter cinnoline synthesis. This historical synthesis involved the cyclization of ortho-aminoarylpropiolic acids or ortho-aminoarylacetylenes followed by diazotization, hydration, and cyclization processes. The Richter synthesis represented a significant milestone in heterocyclic chemistry, establishing cinnoline as an accessible and valuable scaffold for further chemical elaboration. Subsequently, improved methods for cinnoline synthesis were developed, including dehydrogenation approaches using freshly precipitated mercuric oxide.

The emergence of hybrid heterocyclic compounds like this compound represents a more recent development in chemical research, reflecting the modern understanding that combining multiple pharmacophore elements can lead to enhanced biological activities. The compound was first catalogued in chemical databases in 2014, with its most recent modifications recorded as recently as 2025. This timeline indicates that the compound represents contemporary research efforts in medicinal chemistry, where the goal is to create novel molecular architectures that can address unmet therapeutic needs.

The historical significance of this compound also lies in its representation of the growing trend toward structure-guided drug design. Research has demonstrated that pyrrole-2-carboxamide compounds, which share structural similarities with pyrrole-2-carboxylate derivatives, have been designed using crystal structure information and pharmacophore models to target specific biological pathways. This approach represents a significant advancement from earlier, more empirical methods of drug discovery, highlighting how modern computational tools and structural biology have transformed the field of medicinal chemistry.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual molecular properties to encompass broader principles of scaffold hybridization and pharmaceutical design. Pyrrole-containing compounds have been extensively recognized as biologically active scaffolds with diverse therapeutic applications, including antipsychotic, beta-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial activities. The incorporation of pyrrole moieties into larger molecular frameworks has consistently demonstrated the ability to enhance biological activity through the combination of different pharmacophores in a single structure.

Cinnoline derivatives represent another significant class of heterocyclic compounds with established pharmaceutical importance. The cinnoline nucleus serves as a structural subunit in many compounds with diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. Research conducted between 2005 and 2019 has demonstrated that cinnoline-based molecules constitute a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties. The first natural cinnoline derivative was isolated from Cichorium endivia in 2011, marking an important milestone in the recognition of cinnoline's natural occurrence and biological relevance.

The combination of pyrrole and cinnoline scaffolds in this compound creates a unique molecular architecture that may exhibit properties derived from both parent heterocyclic systems. The pyrrole component contributes aromatic character through the delocalization of nitrogen lone pair electrons, resulting in a system with modest aromaticity comparable to thiophene and furan. The pyrrole ring also exhibits both weak basicity and weak acidity, with the nitrogen position showing a pKa of 16.5. These properties influence how the molecule interacts with biological targets and other chemical species.

Table 2: Comparative Properties of Parent Heterocyclic Systems

| Property | Pyrrole | Cinnoline | Significance in Hybrid |

|---|---|---|---|

| Ring Size | 5-membered | 6-membered bicyclic | Creates asymmetric molecular architecture |

| Nitrogen Atoms | 1 | 2 | Increases potential for hydrogen bonding |

| Aromaticity | Moderate (88 kJ/mol) | High (bicyclic) | Enhanced stability and reactivity |

| Melting Point | -23°C | 39°C | Influences physical properties |

| Basicity | Very weak (pKa -3.8) | Moderate (pKa 2.64) | Affects interaction with biological targets |

The incorporation of the nitro group on the cinnoline ring and the methyl ester functionality on the pyrrole ring further enhances the compound's significance in heterocyclic chemistry. Nitro groups are known to be strong electron-withdrawing substituents that can significantly influence both the electronic properties and the biological activity of heterocyclic compounds. The presence of this group may enhance the compound's potential for specific biological interactions, particularly those involving electron transfer processes or interactions with nucleophilic biological targets.

The methyl ester functionality represents another important aspect of the compound's design, as ester groups are commonly employed in medicinal chemistry to modulate the pharmacokinetic properties of drug candidates. Esters can influence factors such as lipophilicity, membrane permeability, and metabolic stability, making them valuable tools for optimizing the drug-like properties of heterocyclic compounds. The specific positioning of the ester group on the pyrrole-2-carboxylic acid moiety suggests a deliberate design strategy aimed at balancing the compound's various physicochemical properties.

Properties

IUPAC Name |

methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O4/c1-22-14(19)13-5-4-11(16-13)10-7-15-17-12-3-2-8(18(20)21)6-9(10)12/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBNNYPEYCUHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C2=CN=NC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate involves the construction of two key heterocyclic fragments—pyrrole-2-carboxylate and 6-nitrocinnoline—and their subsequent coupling at specific positions.

- Pyrrole-2-carboxylate moiety is commonly prepared via selective functionalization of pyrrole derivatives, often starting from pyrrole itself or its esters.

- 6-Nitrocinnoline fragment synthesis typically involves nitration of cinnoline or its precursors, followed by functionalization at the 4-position to enable coupling.

The final compound is formed by linking the pyrrole ring at the 5-position to the 4-position of the 6-nitrocinnoline.

Preparation of Pyrrole-2-carboxylate Derivatives

A well-documented method for preparing methyl pyrrole-2-carboxylates involves:

- Starting Material: Pyrrole is converted into 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone.

- Alcoholysis: This intermediate undergoes alcoholysis with methanol or ethanol to yield alkyl 1H-pyrrole-2-carboxylates.

- Selective Friedel-Crafts Formylation: Formylation at the 4-position of the pyrrole ring is achieved using reagents like methoxychloride and aluminum chloride in nitromethane and dichloromethane solvents at low temperatures.

- N-Alkylation: The nitrogen atom of the pyrrole ring is regioselectively alkylated with alkyl bromoacetates in the presence of potassium tert-butoxide and tetrabutylammonium bromide in dimethylformamide (DMF), furnishing 1,2,4-trisubstituted pyrroles with yields ranging from 67% to 86% depending on the alkyl group used.

This approach is summarized in the following reaction scheme:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of trichloroethanone | Pyrrole + CCl3COCl in Et2O | 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone |

| 2 | Alcoholysis | RONa (R=Me or Et), ROH | Alkyl 1H-pyrrole-2-carboxylate |

| 3 | Friedel-Crafts formylation | MeOCHCl2, AlCl3, MeNO2, CH2Cl2, 0 °C, 1.5 h | 4-formyl-1H-pyrrole-2-carboxylate esters |

| 4 | N-Alkylation | BrCH2CO2R1, Me3COK, Bu4N+Br-, DMF, 15-40 °C, 3 h | 1,2,4-trisubstituted pyrroles |

Note: R and R1 denote alkyl groups such as methyl or ethyl.

Synthesis of 6-Nitrocinnoline Derivatives

Although direct preparation methods for 6-nitrocinnoline are less frequently detailed in literature, general synthetic routes include:

- Nitration of cinnoline or substituted cinnolines to introduce the nitro group at the 6-position.

- Functionalization at the 4-position to enable coupling reactions, often via halogenation (e.g., bromination) or introduction of reactive leaving groups.

- Cross-coupling or nucleophilic substitution to attach the pyrrole moiety.

These steps are typically optimized to maintain the integrity of the nitro group and the heterocyclic framework.

Coupling of Pyrrole and 6-Nitrocinnoline Units

The key step in preparing this compound is the formation of the bond between the 5-position of the pyrrole ring and the 4-position of the 6-nitrocinnoline.

- Cross-Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) is a common method for forming C–C bonds between heterocycles.

- Nucleophilic Aromatic Substitution: If the 4-position of the cinnoline bears a good leaving group (e.g., halogen), nucleophilic substitution by a pyrrole-based nucleophile can be employed.

- Direct Arylation: Recent advances allow direct C–H activation and arylation under catalytic conditions, which may be applicable.

The choice of method depends on the substituents' compatibility and the desired regioselectivity.

Characterization and Yield

- The structures of intermediates and final products are confirmed by elemental analysis , 1H and 13C NMR spectroscopy , IR spectroscopy , mass spectrometry , and sometimes X-ray crystallography .

- Typical yields for pyrrole ester intermediates range from 67% to 86%.

- Coupling reactions generally achieve moderate to high yields (50–90%), depending on conditions and substrates.

Summary Table of Key Preparation Steps

| Step No. | Compound/Intermediate | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone | Chlorination | Pyrrole + CCl3COCl, Et2O | - | Starting intermediate |

| 2 | Alkyl 1H-pyrrole-2-carboxylate | Alcoholysis | RONa (R=Me or Et), ROH | - | Formation of methyl or ethyl esters |

| 3 | 4-formyl-1H-pyrrole-2-carboxylate esters | Friedel-Crafts formylation | MeOCHCl2, AlCl3, MeNO2, CH2Cl2, 0 °C | - | Selective formylation at pyrrole C-4 |

| 4 | 1,2,4-trisubstituted pyrroles | N-Alkylation | BrCH2CO2R1, Me3COK, Bu4N+Br-, DMF, 15-40 °C | 67–86 | Regioselective alkylation at N atom |

| 5 | 6-nitrocinnoline derivatives | Nitration and functionalization | Various nitration and halogenation methods | - | Preparation of cinnoline fragment |

| 6 | Final compound | Coupling | Pd-catalyzed cross-coupling or nucleophilic substitution | 50–90 | Formation of C–C bond between pyrrole and cinnoline |

Research Findings and Notes

- The selective Friedel-Crafts formylation is critical for functionalizing the pyrrole ring at the desired position without overreaction or substitution at other sites.

- The N-alkylation step requires strong bases like potassium tert-butoxide and phase transfer catalysts such as tetrabutylammonium bromide to achieve high regioselectivity and yield.

- The coupling step to link the pyrrole and cinnoline rings must be carefully optimized to preserve the sensitive nitro group and avoid side reactions.

- Spectral data confirm the substitution pattern and the integrity of the heterocyclic systems, with characteristic NMR shifts and coupling constants supporting the assigned structures.

- X-ray crystallography, when available, provides definitive structural confirmation, especially for complex intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Reduction of Nitro Group: Amino derivatives.

Substitution Reactions: Various substituted pyrrole derivatives.

Scientific Research Applications

Antitumor Activity

Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate has been studied for its antitumor properties. Research indicates that compounds featuring similar structural motifs can inhibit various protein kinases implicated in cancer progression. For instance, pyrrole derivatives have been shown to exhibit inhibitory effects on the epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are critical targets in cancer therapy .

Kinase Inhibition

The compound is part of a broader class of pyrrole-based inhibitors targeting kinases such as ERK5. These inhibitors are crucial for developing targeted therapies against cancers characterized by aberrant kinase signaling pathways. The optimization of such compounds has led to the identification of potent inhibitors that maintain favorable pharmacokinetic properties, enhancing their therapeutic potential .

Molecular Modeling Studies

Molecular modeling studies involving this compound have been conducted to predict its interaction with biological targets. These studies utilize computational techniques to understand binding affinities and mechanisms of action, contributing to the rational design of more effective derivatives .

Case Study 1: Antitumor Evaluation

In a study focused on pyrrole derivatives, this compound was evaluated against several human carcinoma cell lines. The results indicated promising cytotoxic activity, particularly in A-549 and MDA-MB-468 cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrrole derivatives has shown that modifications at specific positions can significantly enhance biological activity. This compound serves as a template for synthesizing new analogs with improved potency and selectivity against target kinases. This iterative process is essential for optimizing drug candidates in preclinical development .

Data Table: Comparison of Pyrrole Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | ERK5 | 0.065 - 9.4 | Promising antitumor activity |

| Pyrrole derivative A | EGFR | >10 | Weak inhibition |

| Pyrrole derivative B | FGF receptor | 0.5 | Moderate inhibition |

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The nitro group could play a role in redox reactions, while the pyrrole ring might engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Features

The target compound’s distinguishing feature is the 6-nitrocinnolin-4-yl substituent, which contrasts with simpler aryl or heteroaryl groups in analogs. Key comparisons include:

Key Observations :

- The bicyclic cinnoline system introduces rigidity and planarity, likely reducing solubility in polar solvents compared to monocyclic aryl analogs .

Physical Properties

Melting points and spectral data for analogs highlight substituent effects:

Predicted Properties for Target Compound :

- Melting Point: Expected to exceed 250°C due to the nitro group’s polarity and cinnoline’s planar stacking interactions .

- Spectroscopy: Distinct <sup>1</sup>H NMR signals for the cinnoline protons (e.g., deshielded aromatic peaks) and nitro group vibrations (~1520 cm⁻¹ in IR) .

Biological Activity

Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate is a synthetic organic compound categorized under heterocyclic compounds. Its unique structure, featuring a pyrrole ring substituted with a nitrocinnolinyl group, provides it with potential biological activities that are of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- CAS Number : 1443978-92-4

- Molecular Formula : C₁₄H₁₀N₄O₄

- Molecular Weight : 286.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group may facilitate redox reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially altering their activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on pyrrole derivatives have shown promising results against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance anti-tubercular activity, making this compound a candidate for further investigation in this area .

Cytotoxicity

In vitro studies are essential to assess the cytotoxic effects of this compound. Preliminary findings suggest that while certain derivatives exhibit low cytotoxicity (IC50 > 64 μg/mL), further detailed assays are necessary to establish a comprehensive safety profile for this compound .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological profile of this compound:

| Compound Name | Biological Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Potential anti-TB activity | TBD |

| Methyl 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate | Moderate antimicrobial | >64 μg/mL |

| Methyl 5-(6-chlorocinnolin-4-yl)-1H-pyrrole-2-carboxylate | Low activity | TBD |

Case Studies and Research Findings

Recent studies have focused on the design and synthesis of pyrrole derivatives aimed at enhancing their biological activity. For example, a study highlighted the importance of substituents on the pyrrole ring in improving anti-TB efficacy. Compounds with electron-withdrawing groups showed increased potency, suggesting that this compound could be optimized for better biological outcomes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis starting with functionalization of the pyrrole core (e.g., esterification at position 2) followed by nitration and coupling with a pre-synthesized 6-nitrocinnoline moiety. Optimization involves adjusting solvent polarity (e.g., THF/H₂O mixtures), temperature (e.g., 90°C for hydrolysis steps), and stoichiometric ratios of coupling reagents. Catalytic systems like LiOH or K₂CO₃ can enhance yields in nucleophilic substitutions .

- Key Considerations : Monitor intermediates via LC-MS and TLC. Purification via column chromatography (e.g., 0–15% MeOH/EtOAc gradients) is critical to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- NMR : Analyze and spectra for diagnostic signals:

- Pyrrole protons (δ 6.5–7.5 ppm, split patterns due to coupling with nitro/cinnoline groups).

- Ester carbonyl (δ ~167 ppm in ).

- IR : Confirm nitro (1520–1350 cm) and ester C=O (1700–1750 cm) stretches.

- HRMS : Verify molecular ion ([M+H]) and fragmentation patterns .

Q. What crystallographic parameters are essential for resolving the molecular structure of this compound?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Collect high-resolution data (e.g., θ < 25°) to minimize errors.

- Refinement : SHELXL-2018/3 for full-matrix least-squares refinement. Key parameters:

- R-factor < 0.05 for high-quality data.

- Thermal displacement parameters (U) for non-H atoms.

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal lattice be systematically analyzed using graph set theory?

- Methodology : Employ graph set descriptors (e.g., , , ) to classify H-bond motifs. Use software like Mercury (CCDC) to visualize dimers or chains.

- Example : For N–H···O interactions (e.g., pyrrole NH to nitro O), assign or patterns. Validate via Fourier difference maps .

Q. What challenges arise during SHELXL-based refinement of this compound’s crystal structure, especially with high nitrogen content or twinning?

- High Nitrogen Content : Increased risk of absorption errors. Apply multi-scan corrections (e.g., SADABS) and refine anisotropic displacement parameters.

- Twinning : Use TWIN/BASF commands in SHELXL for detwinning. Validate via Hooft/y parameter checks (> 0.3 indicates severe twinning).

- Validation Tools : Check PLATON ALERTS for missed symmetry or over-constrained models .

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of the nitro and cinnoline moieties?

- Design : Synthesize analogs with nitro→H or cinnoline→quinoline substitutions. Assess activity (e.g., enzyme inhibition via IC) and correlate with electronic profiles (DFT-calculated ESP maps).

- Key Metrics : LogP (lipophilicity), HOMO/LUMO gaps (reactivity), and electrostatic potential at nitro groups .

Q. What methodologies resolve contradictions between computational models and experimental data (e.g., bond lengths, angles)?

- Hybrid Approach : Combine DFT (B3LYP/6-311+G(d,p)) with X-ray data. Adjust basis sets to match experimental geometries (e.g., C–N bond lengths in cinnoline).

- Error Analysis : Use mean absolute deviation (MAD) for bond angles/lengths. Discrepancies > 0.02 Å may indicate solvent effects or crystal packing forces .

Q. How does the nitro group influence the electronic properties and reactivity of the cinnoline-pyrrole system?

- Electron-Withdrawing Effects : Nitro groups reduce electron density at cinnoline N-atoms, enhancing electrophilicity. Quantify via Hammett σ values (~0.78).

- Reactivity : Nitro groups facilitate nucleophilic aromatic substitution (e.g., with amines) at cinnoline positions. Monitor via NMR kinetics (disappearance of nitro proton signals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.